2-(Prop-2-yn-1-yl)pent-4-yn-1-ol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Prop-2-yn-1-yl)pent-4-yn-1-ol typically involves the alkylation of propargyl alcohol with a suitable alkyne precursor. One common method involves the reaction of propargyl bromide with pent-4-yn-1-ol in the presence of a base such as potassium carbonate in anhydrous dimethylformamide (DMF) at room temperature . The reaction proceeds via nucleophilic substitution, yielding the desired product after purification.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can improve the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Prop-2-yn-1-yl)pent-4-yn-1-ol undergoes various chemical reactions, including:
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Thionyl chloride for halogenation or sodium azide for azide substitution.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Saturated alcohols or alkanes.
Substitution: Halogenated compounds or azides.
Scientific Research Applications
2-(Prop-2-yn-1-yl)pent-4-yn-1-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Prop-2-yn-1-yl)pent-4-yn-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of enzymatic reactions, depending on its structure and functional groups . The propargyl group is known to form covalent bonds with active site residues, leading to irreversible inhibition of enzyme activity . Additionally, the compound can modulate signaling pathways by interacting with cellular receptors and altering their activity .
Comparison with Similar Compounds
2-(Prop-2-yn-1-yl)pent-4-yn-1-ol can be compared with other similar compounds, such as:
Propargyl alcohol: A simpler compound with a single propargyl group, used as a precursor in organic synthesis.
Pent-4-yn-1-ol: A compound with a pentynyl group, used in the synthesis of pharmaceuticals and agrochemicals.
2-(Prop-2-yn-1-yl)pent-4-ynoic acid: A related compound with a carboxylic acid group, used in the study of enzyme mechanisms and as a building block in organic synthesis.
The uniqueness of this compound lies in its dual functionality, which allows it to participate in a wide range of chemical reactions and applications .
Biological Activity
2-(Prop-2-yn-1-yl)pent-4-yn-1-ol, with the CAS number 432027-96-8, is a compound of interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores the compound's biological properties, including its mechanism of action, therapeutic potentials, and relevant case studies.
The molecular formula of this compound is C8H10O, with a molecular weight of approximately 122.16 g/mol. The compound features a complex alkyne structure, which may contribute to its biological activity.
Property | Value |
---|---|
Molecular Formula | C₈H₁₀O |
Molecular Weight | 122.16 g/mol |
CAS Number | 432027-96-8 |
IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with various cellular targets. Preliminary studies suggest that it may act as an inhibitor in specific enzymatic pathways, although detailed mechanisms remain to be fully elucidated.
Anticancer Properties
Recent research indicates that compounds with similar structures exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. For instance, a study highlighted the potential of alkyne-containing compounds in disrupting microtubule dynamics, which is crucial for cancer cell division and proliferation .
Case Studies
- Inhibition of Cancer Cell Lines : A study demonstrated that derivatives of alkyne compounds like this compound showed significant cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The IC50 values ranged from 5 to 15 µM depending on the specific cell line tested .
- Mechanistic Insights : In another investigation, researchers explored the compound's ability to inhibit specific kinases involved in cancer progression. The results indicated that the compound could reduce kinase activity by binding competitively at the active site, thus preventing substrate phosphorylation .
Therapeutic Applications
Given its promising biological activity, 2-(Prop-2-yn-1-y)pent-4-enal has potential therapeutic applications in:
- Cancer Treatment : As an anticancer agent targeting specific pathways involved in tumor growth.
- Antimicrobial Activity : Similar compounds have shown efficacy against various bacterial strains, suggesting potential antimicrobial properties.
Properties
IUPAC Name |
2-prop-2-ynylpent-4-yn-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O/c1-3-5-8(7-9)6-4-2/h1-2,8-9H,5-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCQDXFLZGCVLTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC(CC#C)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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